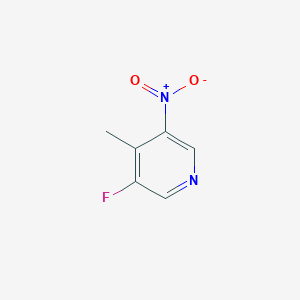

3-Fluoro-4-methyl-5-nitropyridine

Description

Contextualization within the Field of Fluorinated Pyridine (B92270) Chemistry

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence the pharmacokinetic and physicochemical properties of a molecule. In the context of pyridine chemistry, the introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the electronic nature of the ring system. researchgate.net

The synthesis of fluorinated pyridines can be challenging, particularly the site-selective introduction of fluorine at specific positions. rsc.org However, various methods have been developed, including nucleophilic aromatic substitution (SNAr) reactions, where a leaving group is displaced by a fluoride (B91410) anion. The development of new and efficient methods for the preparation of fluoro-organic compounds, including fluorinated pyridines, is an active area of research. researchgate.net

Significance of Nitro-Substituted Pyridines as Synthetic Intermediates in Organic Synthesis

Nitro-substituted pyridines are versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, facilitating the introduction of a wide range of functional groups. bldpharm.com The nitro group itself can be readily transformed into other functionalities, most notably an amino group through reduction. This amino group can then serve as a handle for further synthetic modifications, such as diazotization reactions or the formation of amides and sulfonamides.

The presence of a nitro group can direct the regioselectivity of subsequent reactions, making nitro-pyridines valuable building blocks for the synthesis of complex, highly substituted heterocyclic systems. The synthesis of nitropyridine-containing bioactive molecules is a well-established field, with applications in the development of kinase inhibitors and other therapeutic agents. nih.gov

Unique Structural Features and Predicted Reactivity Profiles of 3-Fluoro-4-methyl-5-nitropyridine

This compound possesses a unique combination of substituents that are expected to dictate its reactivity. The fluorine atom at the 3-position, the methyl group at the 4-position, and the nitro group at the 5-position create a distinct electronic and steric environment on the pyridine ring.

Predicted Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group is anticipated to activate the pyridine ring for SNAr reactions. The fluorine atom at the 3-position is a potential leaving group in such reactions. The rate of substitution would be influenced by the nature of the incoming nucleophile and the reaction conditions.

Reduction of the Nitro Group: The nitro group is expected to be readily reducible to an amino group using standard reagents such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media. This would yield 3-Fluoro-4-methyl-pyridin-5-amine , a valuable intermediate for further functionalization.

Reactions involving the Methyl Group: The methyl group could potentially undergo oxidation or halogenation under specific conditions, although the reactivity of the other functional groups on the ring would need to be considered.

The interplay of the electronic effects of the fluoro and nitro groups, along with the steric influence of the methyl group, makes This compound an interesting substrate for synthetic exploration.

Overview of Research Trends and Challenges in Pyridine Functionalization

The direct functionalization of pyridine C-H bonds is a major focus of current research, as it offers a more atom-economical and efficient approach compared to traditional multi-step syntheses. chemicalbook.com However, the inherent electronic properties of the pyridine ring make selective functionalization at certain positions, particularly the meta-position (C3 and C5), a significant challenge. scbt.com

Recent advancements in catalysis, including transition-metal-catalyzed C-H activation and photoredox catalysis, have provided new tools to address these challenges. chemicalbook.com Strategies involving temporary dearomatization of the pyridine ring have also emerged as a powerful method for achieving otherwise difficult transformations. scbt.com The development of methods for the late-stage functionalization of complex molecules containing a pyridine core is of particular interest, as it allows for the rapid generation of analogues for structure-activity relationship studies in drug discovery.

Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 1803834-51-6 | C₆H₅FN₂O₂ | 156.11 |

| 3-Fluoro-4-nitropyridine (B80604) | 13505-01-6 | C₅H₃FN₂O₂ | 142.09 |

| 2-Fluoro-4-methyl-5-nitropyridine | 19346-47-5 | C₆H₅FN₂O₂ | 156.11 |

| 3-bromo-4-nitropyridine (B1272033) | 35863-74-0 | C₅H₃BrN₂O₂ | 202.99 |

| 3-Fluoro-4-methyl-pyridin-5-amine | Not Available | C₆H₇FN₂ | 128.14 |

| 2-chloro-5-methyl-3-nitropyridine | 22280-57-5 | C₆H₅ClN₂O₂ | 172.57 |

| 2-amino-5-methylpyridine | 1603-41-4 | C₆H₈N₂ | 108.14 |

| 2-amino-3-methylpyridine | 1603-40-3 | C₆H₈N₂ | 108.14 |

| 2,6-dichloro-3-nitropyridine (B41883) | 16013-85-7 | C₅H₂Cl₂N₂O₂ | 208.99 |

| 2-amino-5-nitropyridine | 4214-76-0 | C₅H₅N₃O₂ | 139.11 |

| 3-nitropyridine | 2530-26-9 | C₅H₄N₂O₂ | 124.09 |

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 156.11 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 156.03350557 |

| Monoisotopic Mass | 156.03350557 |

| Topological Polar Surface Area | 58.7 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 159 |

Note: The physicochemical properties are predicted values from computational models.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

3-fluoro-4-methyl-5-nitropyridine |

InChI |

InChI=1S/C6H5FN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 |

InChI Key |

GETSUKFLGJVJQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Methyl 5 Nitropyridine and Analogous Systems

Established Synthetic Routes to 3-Fluoro-4-methyl-5-nitropyridine

Established synthetic routes to this compound typically involve a multi-step sequence that sequentially introduces the required substituents onto a pyridine (B92270) precursor. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the existing groups on the ring.

Strategies for Regioselective Nitration of Pyridine Precursors

The nitration of pyridine and its derivatives is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. researchgate.net Direct nitration with standard reagents like nitric acid and sulfuric acid mixtures generally results in low yields. researchgate.net

More effective methods have been developed to achieve regioselective nitration. One such method involves the reaction of the pyridine derivative with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt. This intermediate can then be treated with sulfur dioxide or sodium bisulfite in an aqueous solution to yield the 3-nitropyridine. researchgate.netntnu.no This process is believed to proceed through a nih.govnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netntnu.no The yields of 3-nitropyridines can be influenced by the substituents already present on the pyridine ring. For instance, this method provides good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.net

For specific applications, alternative nitrating agents and conditions have been explored. For example, the use of Fe(NO₃)₃·9H₂O has been shown to promote the ortho-nitration of aniline (B41778) derivatives, a reaction that may proceed through a nitrogen dioxide radical intermediate. rsc.org While not directly applied to 3-fluoro-4-methylpyridine, this highlights the ongoing development of milder and more selective nitration methods.

A common precursor for the synthesis of 3-fluoro-4-nitropyridine (B80604) is 3-bromo-4-nitropyridine (B1272033). chemicalbook.com The nitration of the corresponding bromo-pyridine precursor is a key step in this sequence.

Introduction of Fluorine Substituents on Pyridine Rings (Electrophilic vs. Nucleophilic Fluorination)

The introduction of a fluorine atom onto a pyridine ring can be achieved through either electrophilic or nucleophilic fluorination strategies, with the choice of method depending on the substrate and the desired regioselectivity.

Electrophilic Fluorination: This approach involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for the electrophilic fluorination of various organic molecules, including pyridine derivatives. nih.govwikipedia.org The fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov However, the direct electrophilic fluorination of pyridine itself can be challenging and may lead to a mixture of products. The development of site-selective C-H fluorination methods using reagents like silver(II) fluoride (B91410) has shown promise for the fluorination of pyridines and diazines, with a preference for the position adjacent to the nitrogen atom. nih.gov

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNA) is a powerful method for introducing fluorine, particularly when an activating group, such as a nitro group, is present on the ring. mdpi.comnih.govepa.govakjournals.com The nitro group in a position ortho or para to a good leaving group (like a halogen or another nitro group) strongly activates the ring towards nucleophilic attack. epa.govakjournals.com For the synthesis of 3-fluoro-4-nitropyridine, a common strategy involves the nucleophilic displacement of a leaving group from a suitable precursor. For example, the reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO) can yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net Similarly, 3-bromo-4-nitropyridine can be converted to 3-fluoro-4-nitropyridine using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). chemicalbook.com The reactivity of halopyridines in SNAr reactions is generally in the order F > Cl > Br > I, making fluoropyridines themselves reactive intermediates for further functionalization. nih.govacs.org

A notable development is the use of pyridine N-oxides to facilitate nucleophilic fluorination, especially at the meta position, which is typically challenging. nih.govrsc.org Fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride source can produce 3-fluoro-4-nitropyridine N-oxide, which can then be reduced to the corresponding aminopyridine. nih.govrsc.org

Methods for Methyl Group Installation and Manipulation on Pyridine Scaffolds

Introducing a methyl group onto a pyridine ring can be accomplished through various methods, including direct methylation and cross-coupling reactions.

Direct methylation of pyridines can be challenging due to the electron-deficient nature of the ring. google.com However, methods have been developed to achieve this transformation. For instance, pyridine compounds can be methylated at the alpha position to the nitrogen atom by reaction with an organic compound capable of generating methyl radicals in the presence of a nickel-nickel oxide catalyst. google.com Another approach involves the use of a Raney nickel catalyst at ambient pressure, which allows for the highly selective mono-α-methylation of pyridines. researchgate.netmdpi.com This reaction is thought to proceed via a methylating agent generated in situ from a high-boiling alcohol. researchgate.net More recent methods have focused on the C-3/5 methylation of pyridines using feedstock chemicals like methanol (B129727) and formaldehyde, which involves a temporary dearomatization of the pyridine ring. rsc.org

For the synthesis of this compound, the methyl group is often introduced at an early stage of the synthesis, starting from a commercially available methylpyridine derivative. Manipulation of the methyl group, for instance, oxidation to a carboxylic acid, can also be a strategic step in the synthesis of related pyridine derivatives. nih.gov

Step-by-Step Synthesis from Readily Available Pyridine Derivatives, such as 3-Fluoro-4-methyl-5-nitropyridin-2-ol

A plausible synthetic route to this compound could start from a more readily available substituted pyridine, such as a hydroxypyridine derivative. For instance, starting with a compound like 3-fluoro-4-methyl-5-nitropyridin-2-ol, the hydroxyl group would need to be removed. This can often be achieved through a two-step process: conversion of the hydroxyl group to a better leaving group, such as a chloride, followed by reductive dehalogenation.

A more general and well-documented approach to a related compound, 3-fluoro-4-aminopyridine, involves the nucleophilic fluorination of a pyridine N-oxide derivative. nih.govrsc.org A similar strategy could be envisioned for the synthesis of this compound, likely starting from a suitable 4-methyl-5-nitropyridine precursor.

The synthesis of methyl 3-fluoropyridine-4-carboxylate from isonicotinic acid methyl ester has been reported in two steps: nitration followed by nucleophilic aromatic substitution of the nitro group with fluoride. nih.govresearchgate.net This highlights a viable pathway where functional group interconversions play a key role.

Advanced and Emerging Synthetic Approaches

Modern synthetic organic chemistry has seen the rise of powerful new methods for the functionalization of aromatic rings, including the pyridine scaffold.

Transition-Metal Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition-metal catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridine ring. nih.govresearchgate.netrsc.orgacs.org These reactions offer a high degree of control and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. It is widely used for the formation of C-C bonds.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. nih.gov

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. rsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide, typically catalyzed by nickel or palladium. rsc.orgacs.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.

These methods allow for the introduction of a wide variety of substituents onto the pyridine ring. For example, a halogenated pyridine derivative can be coupled with an appropriate organometallic reagent to introduce a methyl group or other alkyl or aryl fragments. nih.govresearchgate.net The C-H functionalization of pyridines, directly replacing a C-H bond with a new substituent, is also a rapidly developing area, offering more atom-economical synthetic routes. nih.govresearchgate.net

For the synthesis of this compound, a cross-coupling strategy could be employed to introduce the methyl group onto a pre-functionalized fluoro-nitro-pyridine core, or vice versa. The choice of catalyst and reaction conditions would be critical to ensure compatibility with the existing fluoro and nitro substituents.

Chemoenzymatic or Biocatalytic Routes to Fluorinated Nitropyridines

The application of chemoenzymatic or purely biocatalytic methods for the synthesis of fluorinated nitropyridines is an emerging area with limited specific examples in the literature. However, principles from established enzymatic reactions suggest potential pathways.

Biocatalytic fluorination has gained traction as a sustainable method for creating C-F bonds with high selectivity under mild conditions. numberanalytics.com The primary enzymes used are fluorinases, which catalyze a nucleophilic substitution reaction by transferring a fluoride ion to a substrate. acsgcipr.org These enzymes are attractive for sensitive substrates, including for the introduction of ¹⁸F for radiolabeling. acsgcipr.org Additionally, directed evolution has been employed to engineer new enzymes, such as nonheme Fe enzymes, capable of performing enantioselective C(sp³)–H fluorination, a traditionally challenging chemical transformation. chemistryviews.orgchemrxiv.org

Separately, the reduction of aromatic nitro compounds is a well-established biocatalytic process. Flavin-dependent nitroreductases (NRs) can reduce a wide array of nitroaromatics, typically to the corresponding hydroxylamines or, in some cases, all the way to the amine. google.com

While no integrated chemoenzymatic process for producing a molecule like this compound has been reported, a hypothetical route could involve the enzymatic fluorination of a suitable pyridine precursor, followed by a separate nitration step, or the enzymatic reduction of a dinitro-fluoropyridine precursor. The major challenges remain the substrate specificity of known enzymes and the fact that enzyme-catalyzed electrophilic fluorination is currently unknown. acsgcipr.org

Photochemical and Electrochemical Synthetic Strategies

Photochemical and electrochemical methods offer alternative, energy-efficient routes for synthesizing fluorinated pyridines, often under mild conditions.

Electrochemical Synthesis: Electrochemical fluorination (ECF) is a method for creating C-F bonds by electrolysis. wikipedia.org This can be achieved through various processes, including the Simons process, which uses hydrogen fluoride as both the solvent and fluorine source, or in organic media using fluoride salts like (C₂H₅)₃N·3HF. wikipedia.orgresearchgate.net The electrochemical fluorination of pyridine itself has been demonstrated to yield 2-fluoropyridine (B1216828) and 4-fluoropyridine. researchgate.net More advanced methods involve the electrochemical generation of reactive fluorinating agents. For instance, (difluoroiodo)arenes, which are potent fluorinating agents, can be prepared via anodic oxidation of iodoarenes in a flow chemistry setup, enhancing safety and scalability. nih.gov Another approach is the electrochemical C(sp³)–H fluorination using Selectfluor® as the fluorine source, coupled with anodic oxidation in the presence of a nitrate (B79036) additive. nih.gov These methods establish a proof-of-principle for the direct fluorination of pyridine rings and alkyl side chains, which could potentially be adapted for precursors of this compound.

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F bonds. One reported method describes the synthesis of diversely substituted 3-fluoropyridines through the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃, followed by condensation with ammonium (B1175870) acetate. organic-chemistry.orgacs.org While this method builds the fluoropyridine ring from acyclic precursors, other strategies focus on the functionalization of a pre-existing ring. The direct trifluoromethylation of heteroarenes using a photocatalyst like Ru(bpy)₃²⁺ and trifluoromethyl iodide is one such example. mdpi.com Photochemical reactions have also been used to activate fluorinated pyridines towards reaction with transition-metal complexes. acs.org Although a direct photochemical route to this compound is not documented, these examples of photoredox-catalyzed C-F bond formation and pyridine functionalization highlight the potential of light-induced strategies in this area.

Synthesis and Functionalization of Key Pyridine Intermediates

The synthesis of this compound often relies on the preparation and subsequent functionalization of key pyridine intermediates. This involves both the assembly of the substituted ring and the derivatization of precursors to introduce the required substituents.

Preparation of Positional Isomers and Structurally Related Nitropyridines

Accessing the correct arrangement of substituents on the pyridine ring is a critical challenge. Various strategies have been developed to synthesize positional isomers and structurally related nitropyridines that can serve as precursors.

A common approach involves the nitration of substituted pyridines. However, direct nitration of pyridine itself gives low yields. acs.org More effective methods include using dinitrogen pentoxide (N₂O₅), which reacts with pyridines to form an N-nitropyridinium ion that rearranges to yield 3-nitropyridines. acs.orgresearchgate.net

Another powerful strategy is to build the ring from acyclic precursors. For example, a three-component ring transformation reacting dinitropyridone with a ketone and ammonia (B1221849) can afford various nitropyridines. acs.org

Nucleophilic aromatic substitution (SₙAr) is frequently used to introduce the fluoro group. This can involve the displacement of a nitro group or a halogen. For instance, methyl 3-fluoropyridine-4-carboxylate has been synthesized from methyl 3-nitropyridine-4-carboxylate by replacing the nitro group with fluoride using CsF. nih.gov The synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been achieved starting from methyl 3-nitroisonicotinate, where the nitro group is first displaced by [¹⁸F]fluoride, followed by hydrolysis and a Yamada-Curtius rearrangement. nih.gov

The use of pyridine N-oxides is another key strategy, as the N-oxide group can activate the ring for substitution and can be removed later. A notable example is the synthesis of 3-fluoro-4-nitropyridine N-oxide from 3-bromo-4-nitropyridine N-oxide, which serves as a precursor to 3-fluoro-4-aminopyridine after catalytic hydrogenation reduces both the nitro group and the N-oxide. chemistryviews.orgnih.govrsc.org

The table below summarizes selected synthetic routes to key fluorinated nitropyridine intermediates and their positional isomers.

| Starting Material | Key Reagents/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, 120 °C | Methyl 3-fluoropyridine-4-carboxylate | SₙAr (NO₂ displacement) | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | TBAF, DMSO, 25 °C | 3-Fluoro-4-nitropyridine N-oxide | SₙAr (Halogen displacement) | numberanalytics.comchemistryviews.org |

| 4-Nitropyridine-N-oxide derivative | ¹⁸F/¹⁹F isotope exchange, then Pd/C, H₂ | [¹⁸F]4-Amino-3-fluoro-5-methylpyridine | Isotope Exchange & Reduction | nih.gov |

| Substituted Pyridine | N₂O₅, then SO₂/HSO₃⁻ | 3-Nitropyridine | Nitration via researchgate.netresearchgate.net sigmatropic shift | acs.org |

| 2-Amino-5-methylpyridine | (Not specified), then oxidation | 2-Chloro-5-methyl-3-nitropyridine | Multi-step synthesis | nih.gov |

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines | Electrophilic Fluorination | nih.gov |

Derivatization of Synthetic Precursors to Enable Introduction of Substituents

Once a suitable nitropyridine core is synthesized, further derivatization is often necessary to install the final substituents or modify existing ones. A wide range of organic reactions can be applied to these precursors.

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of pyridine chemistry. Halogens on the nitropyridine ring are readily displaced by various nucleophiles. For example, the chlorine atoms in 2,6-dichloro-3-nitropyridine (B41883) can be successively substituted with aryl groups via Suzuki coupling and with amines. nih.gov Similarly, the chlorine in 2-chloro-3(5)-nitropyridines can be replaced by phenolate (B1203915) anions. nih.gov The nitro group itself can also act as a leaving group, particularly when activated by other electron-withdrawing groups. organic-chemistry.orgnih.gov

The nitro group is a versatile functional handle. Its reduction to an amino group is a common and crucial transformation, typically achieved with reagents like Pd/C and H₂ or ammonium formate (B1220265). nih.gov This resulting amine can then undergo a host of further reactions, such as acylation to form amides or participation in cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov

Other functionalizations include vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the introduction of substituents at positions activated by the nitro group. nih.gov The methyl group on a pyridine ring can also be functionalized. For example, 2-methyl-3-nitropyridines react with aldehydes to form 2-styryl-3-nitropyridines. organic-chemistry.org

The following table provides examples of derivatization reactions on nitropyridine precursors.

| Precursor | Reaction | Reagents/Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Suzuki Coupling | Arylboronic acid, Pd catalyst | Substitution of one Cl with an aryl group | nih.gov |

| Substituted Nitropyridine | Nitro Group Reduction | Pd/C, H₂ or Ammonium Formate | Amino Group | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | Oxidation & Amide Coupling | 1. Oxidation of CH₃ to COOH 2. Amine, DCC | Amide derivative | nih.gov |

| 2-Methyl-3-nitropyridine | SₙAr (NO₂ displacement) | Thiolate anions | Thioether derivative | organic-chemistry.org |

| 3-Nitropyridine | Oxidative Amination | NH₃, KMnO₄ | 2-Amino-5-nitropyridine | researchgate.net |

| 2-Amino-4-methyl-5-nitropyridine | Buchwald–Hartwig Coupling | 2-Chloropyrimidine derivative, Pd catalyst | Coupled pyrimidine (B1678525) product | nih.gov |

Chemical Reactivity and Transformations of 3 Fluoro 4 Methyl 5 Nitropyridine

Reactions Involving the Nitro Group

The nitro group at the 5-position of 3-fluoro-4-methyl-5-nitropyridine is a key functional handle that can be selectively transformed or can influence the reactivity of the pyridine (B92270) ring.

Selective Reduction of the Nitro Group to Amine, Hydroxylamine, or Azoxy Derivatives

The reduction of the nitro group is a common transformation that opens avenues to a range of amino-substituted pyridines. The selective reduction to different oxidation states, such as amine, hydroxylamine, or azoxy derivatives, depends on the choice of reducing agent and reaction conditions.

The complete reduction of the nitro group to an amine is a well-established process. For instance, the related compound, 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, can be reduced to 5-methyl-3-fluoro-4-aminopyridine through palladium on carbon (Pd/C) mediated hydrogenation. biorxiv.org This method is also applicable to this compound, providing a route to 5-amino-3-fluoro-4-methylpyridine. The reduction of nitroarenes to their corresponding amines is a fundamental reaction in organic synthesis, often serving as a crucial step in the preparation of dyes, pharmaceuticals, and agricultural chemicals. nih.gov

The partial reduction of nitroarenes to hydroxylamines is a more delicate transformation that requires milder reducing agents. While specific examples for this compound are not extensively documented, general methods for the selective reduction of nitroaromatics to N-aryl hydroxylamines often employ reagents like zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation. mdpi.com For example, the use of Ag/TiO2 as a catalyst with ammonia-borane (NH3BH3) has been shown to selectively reduce nitroarenes to N-aryl hydroxylamines. mdpi.com

The formation of azoxy compounds from nitroarenes typically involves condensation between a nitroso intermediate and a hydroxylamine, which are both formed during the reduction process. The partial reduction of nitroarenes with hydroxides in alcoholic media is a direct approach to symmetrical azoxyarenes. researchgate.net More recently, photocatalytic methods using supported silver-copper (B78288) alloy nanoparticles have been developed for the selective transformation of nitrobenzene (B124822) to azoxybenzene (B3421426) under mild conditions. rsc.org These methods could potentially be adapted for the synthesis of azoxy derivatives of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Position

The nitro group in nitropyridines can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups and the pyridine nitrogen atom. nih.govacs.org This reactivity provides a valuable method for introducing a variety of functional groups at the C5 position.

In related systems, such as methyl 3-nitropyridine-4-carboxylate, the nitro group is readily displaced by various nucleophiles, including fluoride (B91410) ions. nih.govnih.gov The electron-poor nature of the pyridine ring, further enhanced by the ortho- and para-directing electron-withdrawing groups, facilitates the attack of nucleophiles. nih.gov While specific data for the displacement of the nitro group in this compound is scarce in readily available literature, the general principles of SNAr on nitropyridines suggest that it would be a viable reaction pathway with strong nucleophiles under appropriate conditions.

Applications of the Nitro Group as an Activating or Directing Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution. researchgate.net Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. In the case of this compound, the nitro group at the 5-position, along with the fluorine atom at the 3-position and the ring nitrogen, activates the positions ortho and para to it for nucleophilic attack.

This activating effect is crucial for the SNAr reactions involving the fluoro substituent (discussed in section 3.2.1), where the nitro group facilitates the displacement of the fluoride ion. The placement of the nitro group meta to the fluorine atom still provides significant activation.

Reactions Involving the Fluoro Substituent

The fluorine atom at the 3-position of this compound is also a site of significant reactivity, primarily through nucleophilic aromatic substitution and potentially through cross-coupling reactions.

SNAr Reactions of the Fluoro Group with Various Nucleophiles

The fluorine atom in fluorinated aromatic compounds, especially those activated by electron-withdrawing groups, can be an excellent leaving group in SNAr reactions. youtube.com In this compound, the fluorine at C3 is activated by the para-nitro group and the ortho-pyridine nitrogen, making it susceptible to displacement by a wide range of nucleophiles.

Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be substituted by oxygen, sulfur, and nitrogen nucleophiles. sci-hub.se Similarly, in 3-halopyridines, the halogen at the 3-position can be substituted, although it is generally less reactive than halogens at the 2- or 4-positions. youtube.comacs.org Microwave irradiation has been shown to significantly accelerate these substitution reactions. sci-hub.se

Below is a representative data table illustrating potential SNAr reactions of the fluoro group in this compound with various nucleophiles, based on the reactivity of analogous compounds.

| Nucleophile | Reagent | Potential Product | Typical Conditions |

|---|---|---|---|

| Hydroxide | NaOH or KOH | 3-Hydroxy-4-methyl-5-nitropyridine | DMSO or DMF, elevated temperature |

| Alkoxide | NaOR or KOR | 3-Alkoxy-4-methyl-5-nitropyridine | Corresponding alcohol, elevated temperature |

| Amine | RNH2 or R2NH | 3-(Alkylamino/Dialkylamino)-4-methyl-5-nitropyridine | Aprotic polar solvent (e.g., DMSO, NMP), elevated temperature |

| Thiolate | NaSR or KSR | 3-(Alkylthio/Arylthio)-4-methyl-5-nitropyridine | Aprotic polar solvent (e.g., DMF), elevated temperature |

Cross-Coupling Reactions Involving the Fluoro Group (e.g., C-F bond activation)

The activation of the strong carbon-fluorine (C-F) bond for cross-coupling reactions is a challenging but increasingly important area of research in organic synthesis. acs.orgox.ac.uk While palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira are well-established for aryl chlorides, bromides, and iodides, the use of aryl fluorides as coupling partners is less common due to the high C-F bond energy. ox.ac.uk

However, recent advancements have shown that transition-metal complexes, particularly those of nickel and palladium with specific ligands, can facilitate the oxidative addition of C-F bonds, enabling their participation in cross-coupling reactions. acs.orgox.ac.uk The reactivity of fluoropyridines in such reactions is an active area of investigation. For instance, zirconium-mediated C-F bond functionalization has been demonstrated for fluoropyridines. nih.gov

While specific examples of cross-coupling reactions involving the C-F bond of this compound are not widely reported in the literature, the presence of the activating nitro group could potentially facilitate such transformations under optimized conditions. The development of efficient catalysts for the C-F activation of electron-deficient fluoroarenes holds promise for the future application of compounds like this compound in this type of chemistry. Denitrative cross-coupling reactions, where the nitro group itself is replaced, have also emerged as a powerful synthetic tool for nitroarenes. acs.orgnih.gov

Below is a speculative data table outlining potential cross-coupling reactions for this compound, based on established methodologies for other fluoroaromatics.

| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)2 | 3-Aryl-4-methyl-5-nitropyridine | Pd(0) or Pd(II) with phosphine (B1218219) ligands |

| Stille Coupling | Ar-Sn(R)3 | 3-Aryl-4-methyl-5-nitropyridine | Pd(0) catalyst, often with Cu(I) co-catalyst |

| Heck Coupling | Alkene | 3-Alkenyl-4-methyl-5-nitropyridine | Pd(0) or Pd(II) catalyst with a base |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-4-methyl-5-nitropyridine | Pd(0) catalyst with a Cu(I) co-catalyst and a base |

Influence of Fluorine on the Overall Reactivity and Electronic Properties of the Pyridine Ring

The substitution of a hydrogen atom with fluorine on the pyridine ring significantly alters the molecule's electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. This effect is compounded by the inherent electron-deficient character of the pyridine ring (due to the nitrogen heteroatom) and the strong electron-withdrawing resonance (-M) and inductive (-I) effects of the nitro group.

This cumulative electron withdrawal has several key consequences for the reactivity of this compound:

Decreased Basicity: The electron-withdrawing groups reduce the electron density on the nitrogen atom, making it less basic compared to pyridine or picoline.

Activation towards Nucleophilic Attack: The severe electron deficiency makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine and nitro groups activate the ring, making positions ortho and para to them potential sites for nucleophilic attack. The nitro group, in particular, is an excellent leaving group in such reactions under certain conditions. nih.govmdpi.com

Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). The electron-poor nature of the ring makes it a poor nucleophile, rendering reactions with electrophiles extremely difficult. wikipedia.orgyoutube.com

π-System Modification: While fluorine is inductively withdrawing, its lone pairs can participate in resonance, donating electron density to the π-system (+M effect). However, for fluorine, the inductive effect typically dominates. The interaction of fluorine's orbitals with the π-system can lead to further stabilization of the ring structure, resulting in shorter carbon-carbon bond lengths within the ring and increased resistance to addition reactions. nih.govacs.org

Transformations at the Methyl Group

The methyl group at the C4 position is activated by the adjacent electron-withdrawing heterocyclic ring, making it a site for various chemical transformations.

Selective Oxidation Reactions of the Methyl Group (e.g., to Aldehyde, Carboxylic Acid)

The benzylic-like position of the methyl group on the electron-deficient pyridine ring makes it susceptible to oxidation. While specific studies on this compound are not prevalent, established methods for the oxidation of methylarenes and methylpyridines can be applied. science.govrsc.org The reaction can be controlled to yield either the corresponding aldehyde (4-formyl-3-fluoro-5-nitropyridine) or the carboxylic acid (3-fluoro-5-nitropyridine-4-carboxylic acid).

Common approaches include:

Metal-based Catalysis: Catalysts such as those based on cobalt or manganese, often in the presence of air or other oxidants, can facilitate the oxidation of the methyl group.

Metal-Free Oxidation: Systems like N-hydroxyphthalimide (NHPI) or N-alkyl pyridinium (B92312) salts can catalyze the aerobic oxidation of methylarenes. rsc.orgresearchgate.net

Electrochemical Methods: Anodic oxidation offers a regioselective and environmentally friendly alternative for converting methylarenes into aldehydes (via their acetals), avoiding the use of chemical oxidants. nih.gov

The choice of oxidant and reaction conditions determines the extent of oxidation. Milder conditions favor the formation of the aldehyde, while more vigorous conditions lead to the carboxylic acid.

| Oxidizing System | Potential Product | Reaction Type |

| KMnO₄ / Heat | 3-Fluoro-5-nitropyridine-4-carboxylic acid | Strong Oxidation |

| SeO₂ | 4-Formyl-3-fluoro-5-nitropyridine | Selective Aldehyde Synthesis |

| Electrochemical Oxidation | 4-Formyl-3-fluoro-5-nitropyridine (from acetal) | Anodic Oxidation |

| Laccase/Mediator System | 4-Formyl-3-fluoro-5-nitropyridine | Biocatalytic Oxidation science.gov |

This table presents potential transformations based on general knowledge of methylarene oxidation.

Halogenation of the Methyl Group (e.g., Bromination, Chlorination)

Halogenation of the methyl group typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. wikipedia.orgchemguide.co.uk The reaction involves the abstraction of a hydrogen atom from the methyl group to form a stabilized benzylic-type radical, which then reacts with a halogen molecule.

The reaction can be difficult to control, often leading to a mixture of mono-, di-, and tri-halogenated products. For instance, chlorination of methylbenzenes can yield a mix of (chloromethyl), (dichloromethyl), and (trichloromethyl) products. chemguide.co.uk The selectivity can be influenced by the reaction conditions and the stoichiometry of the halogenating agent. masterorganicchemistry.com For methylpyridines, chlorination often preferentially occurs at the methyl group rather than on the ring. youtube.com

| Reactants | Conditions | Primary Product(s) |

| Cl₂ | UV light | (Chloromethyl)benzene, (Dichloromethyl)benzene, (Trichloromethyl)benzene |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) | (Bromomethyl)benzene |

| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN) | (Chloromethyl)benzene |

This table illustrates typical free-radical halogenation reactions applicable to the methyl group.

Reactions Involving Deprotonation and Subsequent Electrophilic Trapping of the Methyl Group

The protons of the methyl group in this compound are significantly acidic due to the strong electron-withdrawing effect of the attached pyridine ring. This allows for deprotonation by a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA, or a hindered Grignard reagent) to form a resonance-stabilized carbanion.

This nucleophilic carbanion can then be "trapped" by a variety of electrophiles, allowing for the elongation and functionalization of the methyl group. This strategy provides a powerful tool for creating more complex derivatives. The assistance of a pyridyl group in facilitating the deprotonation of an adjacent methyl group is a known phenomenon, sometimes referred to as a complex-induced proximity effect (CIPE). nih.govelsevierpure.com

| Base | Electrophile | Resulting Product Structure |

| Lithium diisopropylamide (LDA) | Benzaldehyde (PhCHO) | Pyridyl-CH(OH)Ph |

| n-Butyllithium (n-BuLi) | Carbon dioxide (CO₂) | Pyridyl-CH₂COOH |

| Sodium amide (NaNH₂) | Alkyl halide (R-X) | Pyridyl-CH₂-R |

| t-Butyllithium (t-BuLi) | Chlorotrimethylsilane (Me₃SiCl) | Pyridyl-CH₂SiMe₃ |

This table provides examples of deprotonation and subsequent electrophilic trapping.

Pyridine Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution on the Pyridine Nucleus (if applicable)

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is generally considered not applicable under standard conditions. Pyridine itself is highly resistant to SEAr reactions compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further and severely deactivates the ring, making electrophilic attack even more difficult. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the situation is exacerbated. The ring is already deactivated by the nitrogen atom, and this deactivation is powerfully amplified by the strong inductive effect of the fluorine atom and the combined inductive and resonance effects of the nitro group. The methyl group provides a very slight activating effect through hyperconjugation, but this is overwhelmingly negated by the three powerful deactivating features. youtube.com Consequently, forcing an electrophilic substitution reaction would require exceptionally harsh conditions, which would likely lead to decomposition of the molecule rather than the desired substitution. Therefore, functionalization of the pyridine ring in this compound is achieved through other means, such as nucleophilic aromatic substitution.

Directed Lithiation and Other Organometallic Reactions on the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org In the case of this compound, the potential DMGs are the fluoro, methyl, and nitro groups. However, the strong electron-withdrawing nature and electrophilicity of the nitro group make it generally unsuitable for directed lithiation with common organolithium reagents, as it is prone to nucleophilic attack.

The fluorine atom is known to be a moderate directing group, while the methyl group is a weak one. organic-chemistry.org In principle, the fluorine atom could direct lithiation to the C2 position. However, the acidity of the proton at C6 is also significantly enhanced by the adjacent electron-withdrawing nitro group and the pyridine nitrogen. Therefore, competitive deprotonation at C2 and C6 could be anticipated. The precise outcome would likely depend on the specific organolithium reagent, solvent, and temperature conditions employed.

The use of hindered amide bases, such as lithium tetramethylpiperidide (LiTMP), could potentially favor deprotonation at the sterically less hindered C6 position. The formation of a stable chelate between the organolithium reagent and the directing group is a key factor in DoM. wikipedia.org The ability of the fluorine atom to act as a Lewis basic site for coordination with the lithium cation would be crucial for directing the metalation. baranlab.org

Organometallic cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are fundamental transformations in modern organic synthesis. For this compound to participate in such reactions, it would typically first need to be converted into an organometallic reagent (e.g., a boronic acid or ester, an organotin compound, or an organozinc reagent) or a halide/triflate derivative. Given the presence of the nitro group, the direct formation of Grignard or organolithium reagents can be problematic. However, under specific conditions, such as low temperatures and with the use of appropriate reagents, the formation of such species might be feasible.

Alternatively, the fluorine atom could potentially be displaced by a metal through a halogen-metal exchange reaction, although this is generally more facile for heavier halogens like bromine and iodine. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, would make the C-F bond more susceptible to nucleophilic attack, which could compete with the desired organometallic reactions.

| Potential Reaction | Directing/Activating Group | Predicted Major Product/Outcome | Influencing Factors |

| Directed Lithiation | Fluoro (moderate DMG) | Potential mixture of 2-lithio and 6-lithio species | Reagent (n-BuLi, s-BuLi, LDA), temperature, solvent |

| Nucleophilic Attack | Nitro (strong activation) | Attack at C2 or C6 by organometallic reagents | Nature of the organometallic reagent, reaction conditions |

| Halogen-Metal Exchange | Fluoro | Unlikely with common reagents, might require specialized conditions | Reactivity of the organometallic reagent |

Pericyclic Reactions and Cycloadditions Involving the Pyridine Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The participation of this compound in such reactions is heavily influenced by its electronic properties.

The pyridine ring can, in principle, act as either a diene or a dienophile in Diels-Alder reactions. However, the aromaticity of the pyridine ring provides a significant energy barrier to its participation as a diene. For pyridine to act as a diene, this aromaticity must be overcome. Electron-withdrawing groups, such as the nitro group in this compound, further decrease the electron density of the ring, making it a very poor diene.

Conversely, the electron-deficient nature of the pyridine ring suggests it could function as a dienophile in inverse-electron-demand Diels-Alder reactions. In this scenario, the substituted pyridine would react with an electron-rich diene. The nitro group at C5 and the fluoro group at C3 would activate the C2-C3 and C5-C6 double bonds towards cycloaddition. The regioselectivity of such a reaction would be complex, influenced by both electronic and steric factors.

Electrocyclic reactions involving the pyridine ring of this compound are unlikely under normal conditions due to the stability of the aromatic system. Such reactions typically require significant activation, for instance through photochemical methods or by the introduction of strain.

Sigmatropic rearrangements are also not a prominent feature of the reactivity of simple substituted pyridines. However, if a suitable side chain were introduced onto the ring, for example through a prior organometallic reaction, then subsequent sigmatropic rearrangements of that side chain could be envisaged.

| Reaction Type | Role of Pyridine Moiety | Predicted Reactivity | Rationale |

| Diels-Alder (Normal Demand) | Diene | Very low | Aromaticity and electron-deficient nature |

| Diels-Alder (Inverse Demand) | Dienophile | Possible with electron-rich dienes | Electron-deficient nature of the ring |

| Electrocyclic Reactions | - | Unlikely | Aromatic stability |

| Sigmatropic Rearrangements | - | Unlikely for the core ring | Dependent on the presence of suitable side chains |

Regioselectivity and Stereoselectivity in Multifunctional Pyridine Transformations

The regioselectivity of reactions involving this compound is a critical consideration due to the presence of multiple, electronically distinct substituents. The outcome of any transformation will be determined by the directing and activating effects of the fluoro, methyl, and nitro groups.

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group is a powerful activating group, strongly directing nucleophilic attack to the ortho and para positions. In this case, the positions ortho to the nitro group are C4 and C6, and the para position is C2. The pyridine nitrogen also activates the C2 and C6 positions towards nucleophilic attack. wikipedia.org The fluorine atom at C3 is a good leaving group in SNAr reactions. Therefore, a nucleophile could potentially attack at C2, C6, or C3. The relative rates of attack at these positions would depend on the nature of the nucleophile and the reaction conditions. Attack at C2 would be favored due to activation by both the nitro group and the pyridine nitrogen.

Stereoselectivity would become a factor in reactions that create new chiral centers. For instance, if a nucleophilic addition to the pyridine ring were to occur, and the nucleophile or the pyridine substrate were chiral, diastereomeric products could be formed. Similarly, if a side-chain attached to the pyridine ring were to undergo a stereoselective reaction, the pyridine moiety could exert a steric or electronic influence on the stereochemical outcome. Without specific examples of such reactions for this compound, a detailed analysis of stereoselectivity remains speculative.

Mechanistic Insights into the Chemistry of this compound

The study of heterocyclic compounds is a cornerstone of modern organic chemistry, with nitropyridines representing a particularly versatile class of intermediates for synthesizing complex molecular architectures. This article focuses on the mechanistic investigations and reaction pathways of the specific compound this compound, exploring the intricate details of its key chemical transformations.

Mechanistic Investigations and Elucidation of Reaction Pathways

Understanding the underlying mechanisms of chemical reactions is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. For a molecule like 3-fluoro-4-methyl-5-nitropyridine, which possesses multiple reactive sites, mechanistic studies are crucial for controlling selectivity and achieving desired products. The interplay between the electron-deficient pyridine (B92270) ring, the strongly electron-withdrawing nitro group, and the halogen substituent dictates its reactivity.

The functional groups of this compound—the fluorine atom and the nitro group—are the primary sites for chemical transformations. In-depth studies focus on how these groups behave and influence each other during reactions such as nucleophilic aromatic substitution and reduction.

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings like nitropyridines. wikipedia.org The mechanism is favored when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to a good leaving group, like a halide. wikipedia.org In this compound, the fluorine at the 3-position and the nitro group at the 5-position create a reactive system.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. wikipedia.org The first step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of the nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. wikipedia.org The subsequent step is the departure of the leaving group, re-establishing the aromaticity of the ring.

In the context of nitropyridines, the nitro group itself can sometimes act as the leaving group, a phenomenon less common in other aromatic systems but demonstrated in the nucleophilic substitution of methyl 3-nitropyridine-4-carboxylate. nih.gov For this compound, a nucleophile could potentially displace the fluoride (B91410) ion. The reactivity is significantly enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the nitro group. Studies on the related compound, 3-bromo-4-nitropyridine (B1272033) N-oxide, show that nucleophilic substitution of the halogen is a key step in forming fluorinated pyridines, highlighting the lability of the halogen at that position. nih.govrsc.org

Table 1: Key Factors in the SNAr Mechanism of Substituted Nitropyridines

| Feature | Role in Mechanism | Reference |

|---|---|---|

| Electron-Withdrawing Group (e.g., -NO₂) | Activates the ring for nucleophilic attack and stabilizes the intermediate. | wikipedia.org |

| Leaving Group (e.g., -F, -Cl, -Br) | Is displaced by the incoming nucleophile in the second step of the reaction. | wikipedia.org |

| Meisenheimer Complex | A resonance-stabilized anionic σ-complex formed as an intermediate. | wikipedia.org |

| Pyridine Ring Nitrogen | Contributes to the overall electron-deficient nature of the ring system. | wikipedia.orgnih.gov |

| Nitro Group as Leaving Group | A possible pathway in nitropyridine chemistry, confirmed for related structures. | nih.gov |

The reduction of the nitro group to an amino group is a fundamental transformation, providing a gateway to a wide range of further functionalizations, such as diazotization and amide coupling. This reaction is typically achieved through catalytic hydrogenation. While specific kinetic and thermodynamic parameters for the reduction of this compound are not extensively documented, the conditions used for analogous compounds provide significant insight.

For instance, the reduction of 3-fluoro-4-nitropyridine (B80604) N-oxide to 3-fluoro-4-aminopyridine is accomplished quantitatively using a standard catalytic system of 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere at room temperature. nih.govrsc.org Similarly, the nitro group on a complex triazolo[1,5-a]pyridine derivative was effectively reduced using ammonium (B1175870) formate (B1220265) with a Pd/C catalyst. nih.gov These examples demonstrate that the reduction is generally efficient and proceeds under mild conditions, suggesting a thermodynamically favorable process. The reaction rate is dependent on factors such as catalyst activity, hydrogen pressure, and solvent.

Table 2: Conditions for Nitro Group Reduction in Related Pyridine Derivatives

| Starting Compound | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-nitropyridine N-oxide | 10% Pd/C, H₂ (1 atm), MeOH, 25°C, 10 min | 3-Fluoro-4-aminopyridine | Quantitative | nih.govrsc.org |

| Substituted triazolo[1,5-a]pyridine | Ammonium formate, Pd/C | Corresponding amine | Not specified | nih.gov |

| 2,6-Dichloro-3-nitropyridine (B41883) derivative | Na₂S₂O₄ | Corresponding 3-aminopyridine | Not specified | nih.gov |

The direct characterization of reaction intermediates and transition states is challenging due to their transient nature. However, a combination of spectroscopic techniques and computational chemistry provides powerful tools for their study. In SNAr reactions, the key intermediate is the Meisenheimer complex, which can sometimes be observed and characterized under specific conditions. wikipedia.org

For more elusive species like transition states, computational modeling is often employed. Density Functional Theory (DFT) calculations can map the entire energy profile of a reaction, identifying the structures and energies of transition states. For example, DFT studies on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols revealed a concerted mechanism, where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, bypassing a stable Meisenheimer intermediate. acs.org Similar computational approaches could be applied to the reactions of this compound to determine whether its substitutions are stepwise or concerted and to calculate key thermodynamic parameters like activation enthalpy (ΔH‡) and entropy (ΔS‡). nih.gov

Computational chemistry has become an indispensable tool for predicting and validating reaction mechanisms. DFT calculations, in particular, allow for the detailed exploration of potential reaction pathways, the calculation of the energies of reactants, intermediates, and products, and the visualization of transition state structures. acs.org

These methods have been successfully used to challenge and refine classical mechanistic proposals. The finding of a concerted SNAr pathway for 1,2,3-triazines is a prime example where computation revealed a non-classic mechanism. acs.org In another study, DFT calculations were instrumental in designing a second-generation catalyst system by providing insights into the transition state of a key reductive elimination step. nih.gov For this compound, computational studies could predict the most likely site of nucleophilic attack, compare the activation barriers for the substitution of the fluorine versus the nitro group, and assess the influence of the methyl group on reactivity and regioselectivity.

Catalysis: In the chemistry of nitropyridines, catalysis is most prominent in the reduction of the nitro group. Heterogeneous catalysts like Palladium on carbon (Pd/C) are widely used for this transformation, enabling the reaction to proceed efficiently under mild conditions. nih.govnih.gov

Solvent Effects: Solvents can alter reaction mechanisms and selectivity. osti.gov For SNAr reactions, polar aprotic solvents like DMSO or DMF are often preferred because they effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself, thus increasing its reactivity. The use of DMSO in the fluorination of 3-bromo-4-nitropyridine N-oxide is a classic example of this effect. nih.gov In a study on the synthesis of pyridine-3,5-dicarbonitriles, it was found that switching the solvent from ethanol (B145695) to acetonitrile, in conjunction with changing the base catalyst, altered the operative reaction pathway in the final oxidation step. nih.gov The selection of the appropriate solvent is therefore a critical parameter for controlling the functionalization of this compound.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and for confirming the presence and environment of the fluorine atom in 3-Fluoro-4-methyl-5-nitropyridine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

The proton on the C2 position (H2) and the proton on the C6 position (H6) of the pyridine (B92270) ring are expected to appear as singlets or very finely split doublets due to the substitution pattern. The electron-withdrawing effects of the nitro group and the fluorine atom would shift these signals downfield, likely in the range of 8.5-9.5 ppm.

The methyl group protons (CH₃) at the C4 position would appear as a singlet in the upfield region, typically around 2.3-2.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromatic ring currents.

The carbons attached to the nitro group (C5) and the fluorine atom (C3) are expected to be significantly affected. The C-F bond will result in a large coupling constant (¹JCF).

The carbon of the methyl group (CH₃) will appear at the most upfield position.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is crucial for confirming the presence of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. The coupling with adjacent protons (if any) and carbons would provide further structural information.

Predicted NMR Data for this compound

Disclaimer: The following data is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H2 | 8.5 - 9.0 | s or d | |

| H6 | 9.0 - 9.5 | s or d | |

| CH₃ | 2.3 - 2.7 | s | |

| ¹³C | |||

| C2 | 140 - 150 | d | |

| C3 | 150 - 160 | d | ¹JCF ≈ 250-280 |

| C4 | 135 - 145 | s | |

| C5 | 145 - 155 | s | |

| C6 | 150 - 160 | d | |

| CH₃ | 15 - 20 | q | |

| ¹⁹F | |||

| F3 | -120 to -140 | s |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., LCMS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₆H₅FN₂O₂), the exact molecular weight can be calculated.

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated exact mass of 156.0335 g/mol .

Fragmentation Pattern: The fragmentation of the molecule under electron ionization would likely involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. The loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the pyridine ring are also plausible fragmentation pathways.

Predicted Mass Spectrometry Data for this compound

Disclaimer: The following data is predicted and has not been experimentally verified.

| m/z (predicted) | Identity |

| 156 | [M]⁺ |

| 110 | [M - NO₂]⁺ |

| 141 | [M - CH₃]⁺ |

| 129 | [M - HCN]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are excellent for identifying the functional groups present in a molecule.

Nitro Group (NO₂): Strong characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-F Bond: The carbon-fluorine stretching vibration will give rise to a strong absorption band in the region of 1200-1350 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the pyridine ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.

Methyl Group (CH₃): C-H stretching vibrations of the methyl group will be observed in the 2850-3000 cm⁻¹ range.

Predicted IR/Raman Vibrational Frequencies (cm⁻¹) for this compound

Disclaimer: The following data is predicted based on characteristic group frequencies and has not been experimentally verified.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3150 | Aromatic C-H Stretch |

| 2850 - 3000 | Methyl C-H Stretch |

| 1520 - 1560 | Asymmetric NO₂ Stretch |

| 1400 - 1600 | Aromatic C=C and C=N Stretch |

| 1345 - 1385 | Symmetric NO₂ Stretch |

| 1200 - 1350 | C-F Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitropyridine system, which is a strong chromophore, will dominate the UV-Vis spectrum. The absorption maxima (λmax) will be influenced by the substitution pattern on the pyridine ring. It is expected that this compound will exhibit significant absorption in the UV region, likely with one or more bands between 250 and 350 nm, corresponding to π → π* and n → π* transitions of the aromatic system conjugated with the nitro group. The exact position and intensity of these bands would be sensitive to the solvent used for the measurement.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. This technique would allow for the direct measurement of bond lengths, bond angles, and intermolecular interactions in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure, including the planarity of the pyridine ring and the orientation of the substituent groups. As of now, there is no publicly available crystal structure data for this compound.

Theoretical and Computational Studies of 3 Fluoro 4 Methyl 5 Nitropyridine

Quantum Chemical Calculations of Electronic Structure and Properties

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. malayajournal.org

For 3-Fluoro-4-methyl-5-nitropyridine, the HOMO is expected to be distributed primarily over the pyridine (B92270) ring and the methyl group, while the LUMO would likely be localized on the electron-deficient nitro group and the carbon atoms attached to the electronegative fluorine and nitrogen atoms. This distribution indicates that the molecule can act as an electron donor from its ring system and an electron acceptor at its nitro group. Quantum chemical calculations for analogous compounds like 2-amino-3-methyl-5-nitropyridine (B21948) provide a basis for estimating these values. nih.gov

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -3.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV | Relates to chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative potential would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles or protons. Conversely, positive potential regions would be found around the hydrogen atoms and near the carbon atom attached to the fluorine, indicating susceptibility to nucleophilic attack. Studies on similar nitropyridine derivatives confirm that MEP analysis is effective in identifying such reactive sites. nih.gov

The aromaticity of the pyridine ring in this compound is influenced by its substituents. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) for geometric aromaticity and Nucleus-Independent Chemical Shift (NICS) for magnetic aromaticity. nih.gov

Computational Modeling of Reaction Pathways, Transition States, and Selectivity

Computational methods, especially DFT, are powerful tools for elucidating reaction mechanisms. numberanalytics.com By mapping the potential energy surface, chemists can identify intermediates, calculate the structures and energies of transition states (TS), and determine activation barriers, thereby predicting the most likely reaction pathway. researchgate.netethz.ch

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the nitro and fluoro groups, makes it a candidate for such reactions. epa.govresearchgate.net Computational modeling could be used to investigate the substitution of the fluorine atom or the nitro group by various nucleophiles. The calculations would involve:

Locating Transition States: Identifying the high-energy transition state structures for the addition of a nucleophile and the subsequent elimination of the leaving group.

Calculating Activation Energies: Determining the energy barriers for substitution at different positions to predict regioselectivity.

Analyzing Reaction Mechanisms: Distinguishing between different possible mechanisms, such as the Meisenheimer complex pathway typical for SNAr reactions. acs.org

These models can explain why certain products are favored over others and guide the design of synthetic routes. arxiv.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and confirm the molecular structure. Theoretical vibrational spectra (Infrared and Raman) are often calculated using DFT methods. nih.gov

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of characteristic bond vibrations, such as:

C-H stretching and bending modes of the methyl group and the pyridine ring.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-F bond stretching.

Pyridine ring breathing and deformation modes.

Computational studies on related molecules like 2-amino-4-methyl-3-nitropyridine (B139313) have shown excellent agreement between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.govnih.gov Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated to aid in the structural elucidation and assignment of experimental spectra.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretch |

| ν(C-H) | 3000-2900 | Methyl C-H stretch |

| νas(NO₂) | ~1550 | Asymmetric NO₂ stretch |

| νs(NO₂) | ~1350 | Symmetric NO₂ stretch |

| ν(C-F) | ~1250 | C-F stretch |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. nih.govucl.ac.uk

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom over a period of nanoseconds. nih.gov This approach can provide insights into:

Conformational Preferences: Although the pyridine ring is rigid, the orientation of the nitro group can be analyzed.

Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its properties.

Intermolecular Interactions: Simulating how multiple molecules of this compound might interact with each other in the condensed phase, predicting properties related to crystal packing.

Binding Dynamics: If the molecule is a potential ligand, MD simulations can model its binding process to a target protein, revealing the stability of the complex and key intermolecular interactions like hydrogen bonds and van der Waals forces. researchgate.net

Applications of 3 Fluoro 4 Methyl 5 Nitropyridine As a Versatile Synthetic Building Block

Utility in the Modular Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 3-fluoro-4-methyl-5-nitropyridine facilitates its use in building more elaborate heterocyclic frameworks. The nitro group can be readily reduced to an amine, which then serves as a handle for cyclization reactions, while the fluorine atom can participate in nucleophilic substitution reactions.

The transformation of this compound into its corresponding amino derivative, 3-amino-5-fluoro-4-methylpyridine, opens a direct pathway to the synthesis of fused pyridine (B92270) systems. One notable application is in the construction of azaindoles, which are significant bicyclic heteroaromatic compounds in medicinal chemistry.

Research has demonstrated that 3-amino-4-methylpyridines can undergo a formal electrophilic [4+1]-cyclization when treated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). rsc.org In this type of reaction, the amino group and the adjacent methyl group of the pyridine ring act as the four-atom component, which cyclizes with the electrophilic reagent to form a new five-membered ring fused to the pyridine core. rsc.org This methodology allows for the efficient and scalable synthesis of 6-azaindole (B1212597) derivatives. rsc.org Applying this strategy to the derivative of our title compound would provide access to novel fluorinated 6-azaindoles.

Table 1: Potential Fused Heterocycle Synthesis

| Starting Material Precursor | Reaction Type | Reagent Example | Resulting Fused System |

|---|

Nitropyridines are well-established as convenient and accessible precursors for a vast range of heterocyclic systems that exhibit significant biological relevance. nih.gov The chemical handles on this compound allow it to be integrated into larger molecular scaffolds designed for diagnostic and research applications.

A key area of application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. For instance, a closely related isomer, 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, has been utilized as the precursor for the radioligand [¹⁸F]5-methyl-3-fluoro-4-aminopyridine. bldpharm.com The synthesis involves a reduction of the nitro group to an amine. nih.gov This aminopyridine derivative is under investigation for imaging voltage-gated potassium channels in the brain, which is crucial for studying conditions like demyelination. nih.gov The synthetic pathway, involving the straightforward reduction of a nitropyridine to an aminopyridine, is directly applicable to this compound to generate precursors for similar imaging agents. The resulting 5-amino-3-fluoro-4-methylpyridine core is a valuable framework for developing new PET radioligands.

Furthermore, the 3-amino-4-methylpyridine (B17607) structural motif itself is an intermediate in the synthesis of important pharmaceutical agents, such as the anti-AIDS drug Nevirapine. google.com This underscores the value of this compound as a starting material for analogues and other complex biologically relevant molecules.

Role in the Preparation of Precursors for Advanced Materials Research

The functional groups on this compound provide entry points for the synthesis of specialized molecules used in materials science, including ligands for catalysis, monomers for polymers, and building blocks for dyes.

Pyridine derivatives are among the most widespread heterocycles used as ligands in metal catalysis and coordination chemistry. acs.orgnih.gov They are integral to the function of catalysts used in a multitude of organic transformations. The compound this compound can be readily converted into a variety of ligand precursors.

The most direct synthetic route involves the reduction of the nitro group to form 5-amino-3-fluoro-4-methylpyridine. This amino group can then be further functionalized. For example, it can undergo condensation with aldehydes or ketones to form Schiff base ligands, or it can be used in coupling reactions to create more complex, multidentate ligand systems, such as bipyridines or terpyridines. core.ac.ukbeilstein-journals.org The presence of the fluorine atom can also be exploited to tune the electronic properties of the resulting metal complexes, potentially enhancing catalytic activity or selectivity.

Table 2: Potential Ligand Synthesis Pathways